

Technical Support Center: Enhancing Strontium-90 Extraction Selectivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Strontium-90*

Cat. No.: *B1230875*

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on **Strontium-90** (Sr-90) extraction. The information is designed to address specific issues encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to common problems encountered during **Strontium-90** extraction experiments.

Problem	Potential Cause	Recommended Solution
Low Recovery of Sr-90	Incomplete precipitation: The pH may not be optimal for strontium carbonate or oxalate precipitation.	Ensure the pH is adjusted correctly for the precipitation step. For carbonate precipitation, a basic pH is required. For oxalate precipitation, the pH should be carefully controlled to avoid co-precipitation of other elements. [1] [2]
Inefficient column loading or elution: The flow rate during ion exchange chromatography might be too high, or the elution solvent may not be appropriate.	For column chromatography using Sr Resin, maintain a flow rate of 1-2 mL/min during sample loading. [3] For elution, use an appropriate concentration of nitric acid as specified in the protocol.	
Presence of interfering ions: High concentrations of calcium or other alkaline earth metals can compete with strontium for binding sites on resins or during precipitation. [4]	Perform a preliminary separation step to remove bulk interfering ions. Fuming nitric acid precipitation can effectively remove large amounts of calcium. [1] [5]	
Poor Selectivity (High Levels of Contaminants in Final Sample)	Co-precipitation of other radionuclides: Barium-140 and Radium-226 can co-precipitate with strontium. Yttrium-90 (the daughter nuclide of Sr-90) can also be a contaminant if not properly separated. [2] [5]	Incorporate a barium chromate precipitation step to remove barium and radium. [1] [5] To remove yttrium, a hydroxide scavenging step can be performed. [1] [2]
Inadequate separation during chromatography: The resin may be overloaded, or the washing steps may be	Ensure the amount of strontium loaded onto the column does not exceed the resin's capacity. Use the recommended wash solutions,	

insufficient to remove all interfering ions. such as 3M HNO₃-0.05M oxalic acid for Sr Resin, to remove interfering tetravalent ions.[6]

Complex matrix effects:

Environmental and biological samples can contain organic matter or other complexing agents that interfere with the separation. Samples should be ashed to remove organic matter before proceeding with the chemical separation.[5]

Inconsistent or Non-Reproducible Results

Variation in experimental conditions: Small changes in pH, temperature, or reagent concentrations can affect the efficiency and selectivity of the extraction.

Strictly adhere to the validated experimental protocol. Calibrate pH meters regularly and use fresh, high-purity reagents.

Incomplete equilibration of Sr-90 and Y-90: If determining Sr-90 via its daughter Y-90, insufficient waiting time for secular equilibrium to be established will lead to inaccurate results.

Allow at least two weeks for Sr-90 and Y-90 to reach secular equilibrium before separating and measuring Y-90.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for enhancing the selectivity of **Sr-90** extraction?

A1: The most common methods to enhance the selectivity of Sr-90 extraction include:

- **Precipitation Techniques:** Fuming nitric acid is used to selectively precipitate strontium nitrate, leaving interfering ions like calcium in solution.[1][5] Barium chromate precipitation is employed to remove interfering barium and radium.[1][5]

- Solvent Extraction: Using specific extractants like di-(2-ethylhexyl) phosphoric acid (D2EHPA) in combination with chelating agents such as EDTA or DTPA can suppress the extraction of interfering metals.[7][8]
- Ion Exchange and Extraction Chromatography: Highly selective resins, such as Eichrom's Sr Resin which contains a crown ether, are widely used to specifically bind strontium ions while allowing other contaminants to pass through.[3][6]

Q2: How do interfering ions like calcium and barium affect Sr-90 extraction, and how can their interference be minimized?

A2: Calcium, being chemically similar to strontium, can compete for binding sites on ion exchange resins and co-precipitate with strontium, leading to lower recovery and inaccurate yield determinations.[4] Barium and radium can also co-precipitate with strontium. To minimize interference:

- For Calcium: A common method is fuming nitric acid precipitation, where strontium nitrate precipitates while calcium nitrate remains in solution.[1][5]
- For Barium and Radium: A barium chromate precipitation step is effective. In an acetate buffer solution, barium chromate precipitates, removing both barium and radium from the sample.[1][5]

Q3: What is the role of chelating agents like EDTA and DTPA in solvent extraction of Sr-90?

A3: In solvent extraction processes using extractants like D2EHPA, chelating agents such as EDTA (ethylenediaminetetraacetic acid) and DTPA (diethylenetriaminepentaacetic acid) are added to the aqueous phase to form stable complexes with interfering metal ions, particularly trivalent and tetravalent cations like iron, zirconium, and rare earth elements.[7][8] This prevents their co-extraction with strontium into the organic phase, thereby increasing the selectivity of the Sr-90 separation.

Q4: What are the advantages of using extraction chromatography with Sr Resin over classical precipitation methods?

A4: Extraction chromatography with Sr Resin offers several advantages over classical precipitation methods, including:

- Higher Selectivity: Sr Resin is highly selective for strontium, leading to a purer final product with fewer interfering radionuclides.
- Simplicity and Speed: The procedure is often faster and involves fewer steps compared to multiple precipitation and filtration stages.
- Reduced Waste: It typically generates less chemical waste.
- High Recovery: Average chemical recovery yields often exceed 96%.

Q5: How can I accurately determine the chemical yield of my Sr-90 extraction?

A5: The chemical yield is typically determined by adding a known amount of a tracer to the sample at the beginning of the procedure. Common methods include:

- Gravimetric Analysis: Adding a known amount of stable strontium carrier and then weighing the final strontium precipitate (e.g., strontium carbonate or oxalate).[\[1\]](#)
- Tracer Isotopes: Using a gamma-emitting strontium isotope like Sr-85 as a tracer. The amount of Sr-85 in the final sample is measured by gamma spectrometry, and the recovery is calculated based on the initial amount added.[\[1\]](#)

Quantitative Data Summary

Table 1: Comparison of **Strontium-90** Extraction Methods

Method	Matrix	Recovery Yield (%)	Decontamination Factor	Key Interferents	Reference
Precipitation (Fuming HNO ₃ & BaCrO ₄)	Water, Environmental	80 - 90	Varies	Ca, Ba, Ra, Y	[2]
Solvent Extraction (D2EHPA with EDTA/DTPA)	High-Level Waste	>95	Ce: ~850	Ca, Ce, Ru, Zr	[7]
Ion Exchange Chromatography (Sr Resin)	Water	>96	High	Ba, K, Pu, Np, Ce	[3]
Crown Ether Resin	Soil	>60	High	General matrix ions	

Table 2: Effect of pH on Strontium Adsorption by Zeolite 4A

Initial pH	Sr Removal Efficiency (%)
2.0	53
3.5	99
4.0 - 9.0	~99 (constant)

Data adapted from a study on Sr removal by zeolite 4A, where a substantial increase in sorption was observed between pH 2.0 and 3.5.[9]

Experimental Protocols

Method 1: Strontium-90 Separation from Water using Eichrom Sr Resin

This protocol is a summary of the procedure for separating Sr-90 from water samples using Eichrom's Sr Resin, a form of extraction chromatography.

1. Sample Pre-concentration (Calcium Phosphate Precipitation Option)

- To a water sample, add 2 mL of 1.25M $\text{Ca}(\text{NO}_3)_2$.
- If the sample volume is greater than 200 mL, heat to 60-80°C.
- Add phenolphthalein indicator and 5 mL of 3.2M $(\text{NH}_4)_2\text{HPO}_4$ solution per liter of sample.
- Adjust the pH with 15M NH_4OH until a pink color persists, indicating the formation of a calcium phosphate precipitate.
- Allow the precipitate to settle, then decant the supernatant.
- Centrifuge the precipitate and dissolve it in 10 mL of 8M HNO_3 .

2. Sr Resin Separation

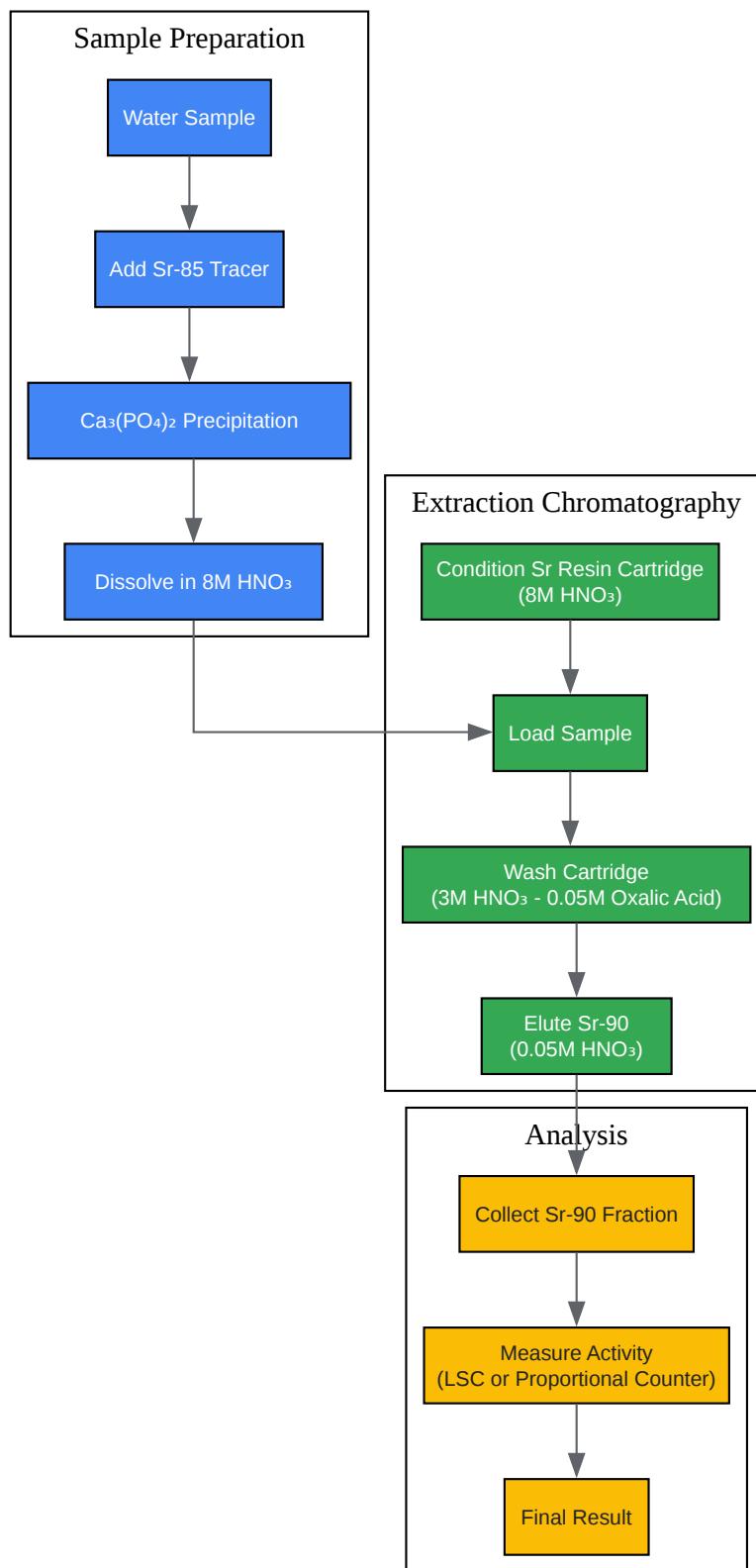
- Condition a 2 mL pre-packed Sr Resin cartridge with 5 mL of 8M HNO_3 .
- Load the dissolved sample onto the cartridge reservoir and allow it to pass through at a flow rate of 1-2 mL/min.
- Rinse the original sample beaker with 5 mL of 8M HNO_3 and pass this rinse through the cartridge.
- Wash the cartridge with 5 mL of 3M HNO_3 - 0.05M oxalic acid to remove interfering ions like $\text{Pu}(\text{IV})$ and $\text{Ce}(\text{IV})$.^[6]
- Elute the strontium from the cartridge by passing 15 mL of 0.05M HNO_3 through it. Collect this fraction for analysis.

Method 2: Solvent Extraction of Strontium-90 using D2EHPA

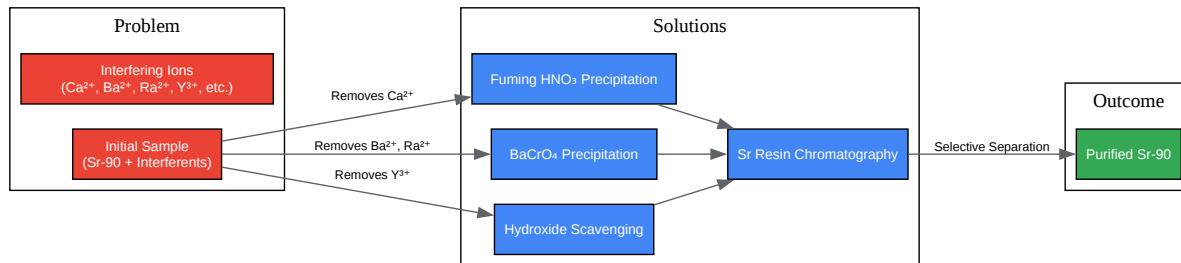
This protocol outlines a general procedure for the solvent extraction of Sr-90 from an acidic waste solution.

1. Feed Preparation

- Adjust the pH of the aqueous feed solution containing Sr-90 to approximately 4.7 using NaOH.
- Add a buffering agent, such as an acetic acid-sodium acetate system, to maintain the pH.
- Add a chelating agent, such as EDTA or DTPA, to complex with interfering metal ions.


2. Extraction

- Prepare an organic phase consisting of D2EHPA diluted with a suitable solvent like TBP and a kerosene-type diluent.
- Contact the aqueous feed with the organic phase in a mixer-settler or by vigorous shaking in a separatory funnel. Strontium will be extracted into the organic phase.
- Separate the aqueous and organic phases.


3. Stripping

- Prepare an aqueous stripping solution of 1M citric acid, with the pH adjusted to 1.5-2.0.
- Contact the loaded organic phase with the citric acid stripping solution. Strontium will be back-extracted into the aqueous phase.
- Separate the phases. The aqueous phase now contains the purified Sr-90.^[7]

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for Sr-90 separation using extraction chromatography.

[Click to download full resolution via product page](#)

Caption: Strategies for removing common interfering ions in Sr-90 analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. epa.gov [epa.gov]
- 2. bmuv.de [bmuv.de]
- 3. eichrom.com [eichrom.com]
- 4. epa.gov [epa.gov]
- 5. osti.gov [osti.gov]
- 6. eichrom.com [eichrom.com]
- 7. scispace.com [scispace.com]
- 8. SOLVENT EXTRACTION RECOVERY AND PURIFICATION OF STRONTIUM-90 (Technical Report) | OSTI.GOV [osti.gov]

- 9. Efficient separation of strontium radionuclides from high-salinity wastewater by zeolite 4A synthesized from Bayer process liquids - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Enhancing Strontium-90 Extraction Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1230875#enhancing-the-selectivity-of-strontium-90-extraction-methods>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com